4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
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Overview
Description
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of two morpholine groups attached to the triazine ring, along with a carboxylic acid functional group
Mechanism of Action
Target of Action
It is known that the compound has distinct molecular features that allow for the development of targeted therapies addressing a spectrum of health conditions, from neurological disorders to metabolic diseases .
Mode of Action
The mode of action of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves the formation of active esters. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of carboxylic acid derivatives. The compound plays a role in the formation of active esters, which are highly reactive and can undergo nucleophilic attacks .
Pharmacokinetics
It is known that the compound has a molecular weight of 29529 g/mol , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
It is known that the compound can inhibit the tyrosine kinase domain of cell-surface receptors .
Biochemical Analysis
Biochemical Properties
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the activation of carboxylic acids. It forms highly reactive esters that can undergo nucleophilic attacks by amines, alcohols, or other nucleophiles . This compound interacts with enzymes and proteins, facilitating the formation of amide bonds, which are crucial in peptide synthesis .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways and gene expression by modifying the activity of specific enzymes and proteins . This compound can alter cellular metabolism by facilitating the synthesis of peptides and other biomolecules, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of active esters from carboxylic acids. These esters are highly reactive and can undergo nucleophilic attacks, leading to the formation of amide bonds . This process is essential for peptide synthesis and other biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, ensuring its effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound plays a crucial role in the synthesis of peptides and other biomolecules, impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring its availability for biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct this compound to particular organelles, enhancing its function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Condensation Reactions: It can react with carboxylic acids and amines to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Tetrahydrofuran, dichloromethane, and acetonitrile are frequently used solvents.
Catalysts and Bases: Triethylamine, pyridine, and other organic bases are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, amides, esters, and other functionalized compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: Commonly used for activation of carboxylic acids in amide synthesis.
4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: Known for their antibacterial activity.
Uniqueness
4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is unique due to the presence of two morpholine groups, which enhance its solubility and reactivity. This makes it particularly useful in biological and medicinal chemistry applications, where solubility and interaction with biological targets are crucial .
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-10(19)9-13-11(16-1-5-20-6-2-16)15-12(14-9)17-3-7-21-8-4-17/h1-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFUXWZUXEQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C(=O)O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361662 |
Source
|
Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626223-48-1 |
Source
|
Record name | 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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